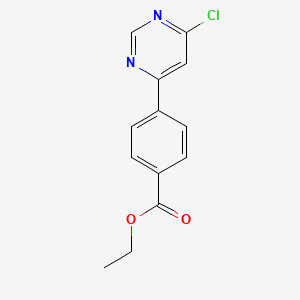
Ethyl 4-(6-chloropyrimidin-4-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(6-chloropyrimidin-4-yl)benzoate is an organic compound with the molecular formula C13H11ClN2O2 It is a derivative of benzoic acid and pyrimidine, featuring a chlorinated pyrimidine ring attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(6-chloropyrimidin-4-yl)benzoate typically involves the reaction of 6-chloropyrimidine-4-carboxylic acid with ethyl 4-aminobenzoate. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent choice, and reaction time. The final product is typically isolated through crystallization and further purified to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(6-chloropyrimidin-4-yl)benzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom on the pyrimidine ring can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like primary or secondary amines, thiols, and appropriate bases (e.g., sodium hydride) are used under reflux conditions.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are employed, typically under reflux.
Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Nucleophilic substitution: Substituted pyrimidine derivatives.
Hydrolysis: 6-chloropyrimidine-4-carboxylic acid and ethanol.
Oxidation and reduction: Various oxidized or reduced forms of the compound, depending on the specific reaction.
Scientific Research Applications
Ethyl 4-(6-chloropyrimidin-4-yl)benzoate has several applications in scientific research:
Medicinal chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase enzymes and other biological pathways.
Materials science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological studies: It is employed in the study of enzyme inhibition and receptor binding, contributing to the understanding of biological processes and the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of Ethyl 4-(6-chloropyrimidin-4-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyrimidine moiety can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The benzoate ester group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Ethyl 4-(6-chloropyrimidin-4-yl)benzoate can be compared with other similar compounds, such as:
Ethyl 4-(2-chloropyrimidin-4-yl)benzoate: Similar structure but with the chlorine atom in a different position, leading to different reactivity and biological activity.
Ethyl 4-(4-chloropyrimidin-2-yl)benzoate: Another positional isomer with distinct chemical properties.
Ethyl 4-(6-bromopyrimidin-4-yl)benzoate:
Properties
Molecular Formula |
C13H11ClN2O2 |
|---|---|
Molecular Weight |
262.69 g/mol |
IUPAC Name |
ethyl 4-(6-chloropyrimidin-4-yl)benzoate |
InChI |
InChI=1S/C13H11ClN2O2/c1-2-18-13(17)10-5-3-9(4-6-10)11-7-12(14)16-8-15-11/h3-8H,2H2,1H3 |
InChI Key |
PNHZRADTCIPSNY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC(=NC=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















